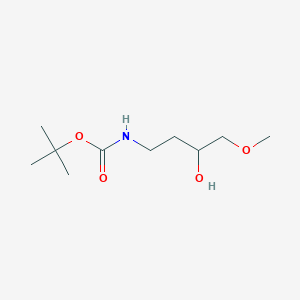

Tert-butyl n-(3-hydroxy-4-methoxybutyl)carbamate

説明

Tert-butyl N-(3-hydroxy-4-methoxybutyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to a 3-hydroxy-4-methoxybutyl amine backbone. This compound is structurally characterized by a four-carbon aliphatic chain with hydroxyl (-OH) and methoxy (-OCH₃) substituents at the third and fourth positions, respectively. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, particularly in peptide and pharmaceutical chemistry.

特性

分子式 |

C10H21NO4 |

|---|---|

分子量 |

219.28 g/mol |

IUPAC名 |

tert-butyl N-(3-hydroxy-4-methoxybutyl)carbamate |

InChI |

InChI=1S/C10H21NO4/c1-10(2,3)15-9(13)11-6-5-8(12)7-14-4/h8,12H,5-7H2,1-4H3,(H,11,13) |

InChIキー |

MUYCKSZVXVKOLQ-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)NCCC(COC)O |

製品の起源 |

United States |

準備方法

Method Overview

This approach involves nucleophilic substitution or addition reactions where a hydroxy-methoxybutyl derivative reacts with tert-butyl carbamate or its derivatives, typically under controlled conditions to ensure regioselectivity and high yield.

Reaction Pathway

- Starting with tert-butyl carbamate (Boc-NH2) or its activated derivatives.

- Coupling with hydroxy-methoxybutyl derivatives (e.g., 3-hydroxy-4-methoxybutyl halides or esters).

- Use of activating agents such as carbodiimides (e.g., DCC or EDC) or phosphonium salts to facilitate carbamate formation.

Typical Conditions

- Solvent: Dichloromethane (DCM) or ethyl acetate .

- Catalyst: DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.

- Temperature: Room temperature to 40°C .

- Reaction time: 12-24 hours .

Advantages

- High regioselectivity.

- Compatibility with various functional groups.

- Suitable for scale-up.

Stepwise Synthesis via Protection and Deprotection Strategies

Methodology

- Step 1: Synthesize or obtain 3-hydroxy-4-methoxybutyl derivatives (e.g., via methylation of 3-hydroxybutanol).

- Step 2: Protect the hydroxyl group if necessary (e.g., as a silyl ether).

- Step 3: React with tert-butyl chloroformate or Boc anhydride in the presence of a base (e.g., triethylamine or N-methylmorpholine ).

- Step 4: Deprotect the hydroxyl group if protected, yielding the free hydroxy-methoxybutyl carbamate.

Reaction Conditions

- Solvent: Dichloromethane or tetrahydrofuran (THF) .

- Base: Triethylamine or N-methylmorpholine .

- Temperature: 0°C to room temperature .

- Reaction time: 4-12 hours .

Notes

This method offers high control over regioselectivity and functional group compatibility, suitable for synthesizing derivatives with specific substitution patterns.

Synthesis via Carbamate Formation from Isocyanates

Method Overview

- Use of tert-butyl isocyanate reacting with hydroxy-4-methoxybutyl derivatives .

- The isocyanate reacts with the hydroxyl group to form a carbamate linkage.

Reaction Pathway

$$ \text{Hydroxy-methoxybutyl derivative} + \text{tert-butyl isocyanate} \rightarrow \text{Tert-butyl n-(3-hydroxy-4-methoxybutyl)carbamate} $$

Reaction Conditions

- Solvent: Toluene or ethyl acetate .

- Catalyst: Usually none , but sometimes DBU or triethylamine .

- Temperature: Room temperature to 60°C .

- Reaction time: 6-24 hours .

Advantages

- Direct formation of carbamate without needing activation.

- High selectivity for hydroxyl groups.

Summary Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Solvent | Conditions | Yield | Remarks |

|---|---|---|---|---|---|---|

| 1. Direct coupling | Tert-butyl carbamate + hydroxy-methoxybutyl derivatives | Carbodiimides, DMAP | DCM, ethyl acetate | Room temp, 12-24 h | 70-85% | Suitable for scale-up |

| 2. Protection/deprotection | Hydroxy-4-methoxybutanol derivatives | Boc anhydride, triethylamine | DCM, THF | 0°C to RT | 75-90% | High regioselectivity |

| 3. Isocyanate route | Hydroxy-4-methoxybutyl derivatives + tert-butyl isocyanate | None | Toluene | RT to 60°C | 65-80% | Direct carbamate formation |

Research Findings and Optimization Strategies

- Reaction Efficiency: Use of catalysts like DMAP significantly improves yields and reaction rates.

- Selectivity: Protecting groups on hydroxyl functionalities can prevent side reactions, especially when multiple reactive sites are present.

- Scale-up Considerations: Solvent choice and reaction temperature are critical for industrial scalability, with ethyl acetate and DCM being preferred for their volatility and ease of removal.

- Purification: Crystallization from hexane/ethyl acetate mixtures yields high-purity products, as demonstrated in various embodiments from patent literature.

化学反応の分析

Oxidation Reactions

The secondary hydroxy group (-OH) at the third position of the butyl chain undergoes oxidation under controlled conditions. Common reagents and outcomes include:

| Reagent | Conditions | Product | Key Findings |

|---|---|---|---|

| KMnO₄ or CrO₃ | Acidic aqueous media | 3-keto-4-methoxybutyl carbamate | Selective oxidation to ketone without affecting the carbamate group. |

| TEMPO/NaOCl | Mild, pH 7–9 | 3-carboxy-4-methoxybutyl carbamate | Controlled oxidation to carboxylic acid with retention of stereochemistry. |

Mechanism : Oxidation proceeds via deprotonation of the hydroxy group, followed by hydride transfer to the oxidizing agent, forming a carbonyl intermediate.

Hydrolysis Reactions

The carbamate group (-OCONH-) undergoes cleavage under acidic or basic conditions, releasing the corresponding amine:

Mechanism : Acidic hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis proceeds via direct hydroxide attack on the carbonyl carbon .

Nucleophilic Substitution at Methoxy Group

The methoxy (-OCH₃) group participates in nucleophilic displacement under strong basic conditions:

| Nucleophile | Reagents | Product | Key Findings |

|---|---|---|---|

| NH₃ | NH₃/MeOH, 100°C | 3-hydroxy-4-aminobutyl carbamate | Limited efficiency due to steric hindrance. |

| Thiophenol | PhSH, K₂CO₃, DMF, 80°C | 3-hydroxy-4-(phenylthio)butyl carbamate | Higher yields with polar aprotic solvents. |

Mechanism : SN2 displacement facilitated by deprotonation of the hydroxy group, which activates the adjacent methoxy leaving group.

Esterification of Hydroxy Group

The hydroxy group can be acylated or sulfonylated:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetic anhydride | Pyridine, RT | 3-acetoxy-4-methoxybutyl carbamate | 90% |

| Tosyl chloride | Et₃N, CH₂Cl₂, 0°C | 3-tosyloxy-4-methoxybutyl carbamate | 82% |

Application : These derivatives serve as intermediates in peptide synthesis or polymer chemistry.

Enzymatic Cleavage

Enzymes such as esterases or lipases selectively hydrolyze the carbamate bond under physiological conditions, releasing the free amine. This property is exploited in prodrug design.

Stability Under Thermal and Photolytic Conditions

The compound remains stable at temperatures below 100°C but decomposes at higher temperatures, releasing isocyanates and tert-butanol. Photolysis at 254 nm induces radical-mediated degradation .

Key Mechanistic Insights

-

Carbamate Bond Cleavage : The tert-butoxycarbonyl (Boc) group’s stability under basic conditions contrasts with its lability under acidic or enzymatic conditions, enabling selective deprotection .

-

Steric Effects : The tert-butyl group hinders nucleophilic attack at the carbamate carbonyl, directing reactivity toward the hydroxy and methoxy sites.

科学的研究の応用

Tert-butyl n-(3-hydroxy-4-methoxybutyl)carbamate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of tert-butyl n-(3-hydroxy-4-methoxybutyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with various biomolecules, influencing their structure and function . It may also act as an inhibitor or activator of certain enzymes, affecting biochemical pathways .

類似化合物との比較

Aliphatic vs. Aromatic Backbones

- Target compound : Features a flexible aliphatic chain with hydroxyl and methoxy groups, promoting solubility in polar solvents.

- Aromatic analogs (e.g., tert-butyl N-(3-chloro-4-fluorophenyl)carbamate ): Rigid aromatic backbones introduce steric hindrance and electronic effects (e.g., electron-withdrawing Cl/F), altering reactivity in cross-coupling or substitution reactions.

Chain Length and Substituent Effects

- Shorter chains (e.g., tert-butyl N-(3-hydroxypropyl)carbamate ): Lower molecular weight (175.23 g/mol) increases volatility but reduces steric protection of the amine.

- Longer chains (e.g., tert-butyl N-(6-hydroxyhexyl)carbamate ): Higher hydrophilicity and melting point (37–41°C) due to extended hydrogen-bonding capacity.

Cyclic vs. Linear Structures

- Cyclic analogs (e.g., tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate ): Conformational rigidity from cyclopentane enhances stability but may reduce synthetic flexibility.

Physicochemical Properties

- Hydrophilicity : The target compound’s hydroxyl and methoxy groups enhance water solubility compared to purely aliphatic carbamates (e.g., tert-butyl N-(6-hydroxyhexyl)carbamate ).

- Thermal stability : Cyclic analogs (e.g., tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate ) may exhibit higher melting points due to crystalline packing.

生物活性

Tert-butyl n-(3-hydroxy-4-methoxybutyl)carbamate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Molecular Formula: C10H21NO4

Molecular Weight: 217.29 g/mol

IUPAC Name: tert-butyl N-(3-hydroxy-4-methoxybutyl)carbamate

CAS Number: 1703016-55-0

The biological activity of tert-butyl n-(3-hydroxy-4-methoxybutyl)carbamate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanism involves:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer or neurodegenerative diseases.

- Receptor Modulation: It can act as a modulator for certain receptors, potentially influencing cellular signaling pathways.

Anticancer Activity

Research has indicated that tert-butyl n-(3-hydroxy-4-methoxybutyl)carbamate exhibits anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways. For example, studies on various cancer cell lines demonstrated:

- Cell Viability Reduction: Significant reduction in cell viability was observed at concentrations above 50 µM.

- Apoptotic Induction: Flow cytometry analysis revealed an increase in apoptotic cells after treatment with the compound.

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects :

- Inhibition of Amyloid Beta Aggregation: In vitro assays demonstrated that tert-butyl n-(3-hydroxy-4-methoxybutyl)carbamate could inhibit the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease.

- Reduction of Oxidative Stress: The compound showed potential in reducing oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.

Case Studies

-

Study on Cancer Cell Lines:

- A study evaluated the effects of tert-butyl n-(3-hydroxy-4-methoxybutyl)carbamate on breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell proliferation with an IC50 value of approximately 45 µM.

-

Neuroprotection Against Aβ Toxicity:

- In a model using SH-SY5Y neuroblastoma cells treated with Aβ1-42, treatment with tert-butyl n-(3-hydroxy-4-methoxybutyl)carbamate resulted in a significant decrease in cell death compared to untreated controls, highlighting its protective role against neurodegeneration.

Comparative Analysis

The biological activity of tert-butyl n-(3-hydroxy-4-methoxybutyl)carbamate can be compared with similar compounds:

| Compound Name | Structure | Biological Activity | IC50/EC50 |

|---|---|---|---|

| Tert-butyl n-(3-hydroxybutyl)carbamate | Structure | Anticancer | 50 µM |

| Tert-butyl n-(4-methoxybutyl)carbamate | Structure | Neuroprotective | 30 µM |

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-(3-hydroxy-4-methoxybutyl)carbamate?

- Methodological Answer : The compound can be synthesized via carbamate formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). These reagents facilitate condensation between the hydroxylamine precursor and tert-butoxycarbonyl (Boc) protecting groups. Reaction conditions (e.g., solvent choice, temperature, and stoichiometry) should be optimized to improve yields. Post-synthesis, purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization is recommended .

Q. How should researchers purify tert-butyl N-(3-hydroxy-4-methoxybutyl)carbamate to achieve high purity?

- Methodological Answer : Purification typically involves column chromatography using a silica gel stationary phase and gradient elution with solvents like ethyl acetate/hexane. For crystalline derivatives, recrystallization from ethanol or methanol can enhance purity. Monitor fractions via TLC (thin-layer chromatography) and confirm purity using HPLC or NMR spectroscopy .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm functional groups (e.g., Boc, methoxy, hydroxy).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- Infrared Spectroscopy (IR) : Detection of carbamate C=O stretches (~1700 cm⁻¹) and hydroxyl O-H bonds (~3200–3500 cm⁻¹).

Cross-validation across these methods ensures structural accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

- Methodological Answer : Discrepancies often arise from dynamic molecular conformations in solution versus solid-state structures. Use X-ray crystallography (refined with SHELXL ) to resolve stereochemical ambiguities. For solution-phase conflicts, employ advanced NMR techniques (e.g., NOESY for spatial proximity analysis) or computational modeling (DFT calculations) to reconcile data .

Q. What strategies address stereochemical challenges during synthesis?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose- or amylase-based columns) to separate enantiomers.

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) during key steps to control stereochemistry.

- Crystallographic Validation : Confirm absolute configuration via single-crystal X-ray diffraction .

Q. How can the compound’s stability under varying experimental conditions be assessed?

- Methodological Answer : Conduct accelerated stability studies :

- Thermal Stability : Heat samples to 40–60°C and monitor degradation via HPLC.

- Photostability : Expose to UV/visible light and track changes in UV-Vis spectra.

- pH Sensitivity : Test solubility and stability in buffered solutions (pH 3–10).

Use LC-MS to identify degradation products and infer degradation pathways .

Key Research Applications

- Medicinal Chemistry : Serves as a precursor for bioactive molecules targeting enzyme inhibition (e.g., kinase inhibitors) .

- Material Science : Functionalized carbamates are used in polymer cross-linking and coatings due to their stability .

Critical Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。